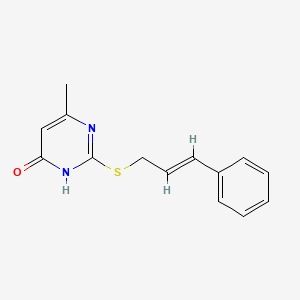
2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one is an organic compound with potential applications in various scientific fields. This pyrimidine derivative is characterized by the presence of a cinnamylthio group at the 2-position, and a methyl group at the 6-position. Its molecular structure grants it unique chemical properties, making it a subject of interest in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Grignard Reaction: : One common synthetic route involves the reaction of 2-chloromethyl-6-methylpyrimidin-4(1H)-one with cinnamyl magnesium bromide in the presence of a catalyst. The reaction typically takes place in an anhydrous ether solvent at low temperatures (0-5°C) to prevent side reactions.
Nucleophilic Substitution: : Another method involves the nucleophilic substitution of 2-bromomethyl-6-methylpyrimidin-4(1H)-one with cinnamyl thiol in the presence of a base such as sodium hydride. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (50-70°C).
Industrial Production Methods
Industrial production may follow similar synthetic routes but on a larger scale, often involving continuous flow reactors for better control over reaction conditions and yield. Solvent recovery and purification steps are incorporated to minimize waste and improve the overall efficiency of the process.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : 2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one can undergo oxidation reactions, often involving reagents like hydrogen peroxide or other peroxides, leading to the formation of sulfoxides and sulfones.
Reduction: : The compound can be reduced using reagents such as lithium aluminum hydride, typically leading to the reduction of the cinnamylthio group to a thiol.
Substitution: : This compound is also prone to nucleophilic substitution reactions, particularly at the cinnamylthio moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Thiols.
Substitution: : Varied products depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, 2-(cinnamylthio)-6-methylpyrimidin-4(1H)-one is studied for its potential as a synthetic intermediate in the preparation of more complex molecules. Its unique functional groups provide reactive sites for further chemical transformations.
Biology
This compound’s structural properties allow it to interact with biological molecules, making it a potential candidate for drug discovery and development. Research focuses on its ability to bind with specific enzymes or receptors, potentially leading to the development of new therapeutic agents.
Medicine
Preliminary studies suggest that derivatives of this compound might exhibit pharmacological activities such as antimicrobial or anti-inflammatory effects, warranting further investigation.
Industry
In industrial applications, this compound may be used in the synthesis of materials with specific properties, such as polymers or resins, due to its ability to undergo various chemical reactions.
作用机制
Molecular Targets and Pathways Involved
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The cinnamylthio group can form covalent or non-covalent bonds with these targets, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Unique Features
2-(benzylthio)-6-methylpyrimidin-4(1H)-one: : Lacks the cinnamyl group, potentially leading to different reactivity and interaction profiles.
2-(phenethylthio)-6-methylpyrimidin-4(1H)-one: : Similar but the phenethyl group may confer different solubility and steric properties.
2-(methylthio)-6-methylpyrimidin-4(1H)-one: : Simpler structure, less steric hindrance.
属性
IUPAC Name |
4-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-11-10-13(17)16-14(15-11)18-9-5-8-12-6-3-2-4-7-12/h2-8,10H,9H2,1H3,(H,15,16,17)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHYORSEQDXIMB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)NC(=N1)SC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl N-[(3-chloroimidazo[1,2-a]pyridin-2-yl)methyl]carbamate](/img/structure/B2996429.png)

![1-(4-chlorophenyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2996433.png)
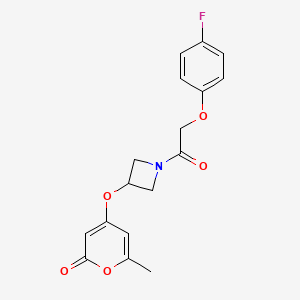
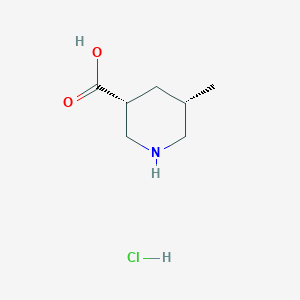
![4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2996436.png)
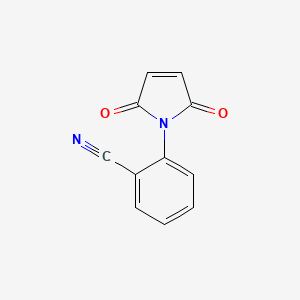
![N-(3,4-dimethoxyphenethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2996440.png)
![2,4-dichloro-1-{[({2-[(4-chlorophenyl)sulfanyl]phenyl}methyl)sulfanyl]methyl}benzene](/img/structure/B2996442.png)
![Methyl 6-[(4-chlorophenyl)sulfanyl]-5-cyano-2-methylnicotinate](/img/structure/B2996443.png)
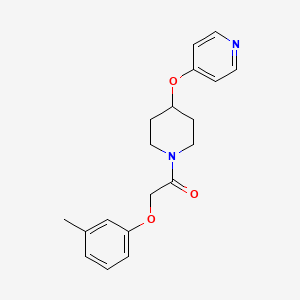

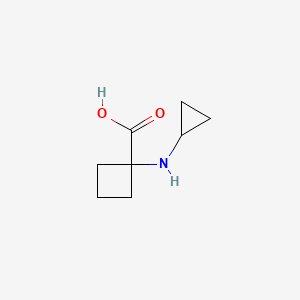
![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl-methanamine hydrochloride](/img/structure/B2996451.png)
